SSAT Induction Potency: BESpm Occupies a Distinct Intermediate Tier vs. BENSPM and BEHSPM
In a direct head-to-head comparison in L1210 leukemia cells treated at equimolar concentrations (2 µM), BESpm increased SSAT activity by 7-fold, whereas the shorter-chain homolog BENSPM induced a 15-fold increase, and the longer-chain homolog BEHSPM produced only a 1.5-fold increase. When compared at equivalent intracellular accumulation levels (~2600-3000 pmol/10⁶ cells), this differentiation was even more pronounced: BENSPM induced SSAT by 31-fold, BESpm by 7-fold, and BEHSPM had no measurable effect [1]. This demonstrates that BESpm is not the most potent SSAT inducer in its class, and that activity is highly sensitive to backbone length.
| Evidence Dimension | SSAT enzyme activity induction (fold increase vs. untreated control) |
|---|---|
| Target Compound Data | 7-fold at 2 µM; 7-fold at comparable intracellular concentration (~2800 pmol/10⁶ cells) |
| Comparator Or Baseline | BENSPM (BE-3-3-3): 15-fold at 2 µM; 31-fold at comparable intracellular concentration. BEHSPM (BE-4-4-4): 1.5-fold at 2 µM; 0-fold at comparable intracellular concentration. |
| Quantified Difference | BENSPM is 2.1- to 4.4-fold more potent; BEHSPM is 4.7-fold less potent to completely inactive |
| Conditions | L1210 murine leukemia cells; equimolar (2 µM) and intracellular-matched (~2600-3000 pmol/10⁶ cells) treatment conditions |
Why This Matters
This quantifies the precise activity tier of BESpm, confirming it is not interchangeable with the more potent SSAT inducer BENSPM or the ineffective BEHSPM, which is critical for experimental design where SSAT-mediated polyamine depletion is the intended endpoint.
- [1] Libby PR, Henderson M, Bergeron RJ, Porter CW. Major increases in spermidine/spermine-N1-acetyltransferase activity by spermine analogues and their relationship to polyamine depletion and growth inhibition in L1210 cells. Cancer Res. 1989 Nov 15;49(22):6226-31. View Source
